N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps. One common method starts with the reaction of 2-oxo-2-[(4-phenoxyphenyl)amino]ethyl chloride with thiourea to form the intermediate compound. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-ALLYL-5-(4-METHYLPHENYL)-2-{[2-OXO-2-(4-PHENOXYPHENYL)ETHYL]SULFANYL}THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-chloro-N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-[5-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the thiadiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(4-phenoxyanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-6-17(25)22-19-23-24-20(29-19)28-13-18(26)21-14-9-11-16(12-10-14)27-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,21,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBPTHHOCRBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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